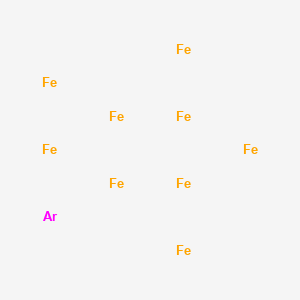
Argon;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon and iron are two elements that, under normal conditions, do not react with each other due to argon’s inert nature. under extreme conditions such as high pressure and temperature, they can form a compound. This compound, often referred to as an intermetallic alloy, exhibits unique properties that are of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of argon and iron compounds typically requires extreme conditions. One method involves placing powdered iron between two diamonds in a diamond anvil cell, adding argon gas, and then applying high pressure (around 140 GPa) and high temperature (approximately 1500 K) using an infrared laser . This process results in the formation of an intermetallic alloy of argon and iron.
Industrial Production Methods: Currently, there are no large-scale industrial methods for producing argon and iron compounds due to the extreme conditions required for their synthesis
Chemical Reactions Analysis
Types of Reactions: Argon, being a noble gas, is chemically inert under standard conditions. under high pressure and temperature, it can form compounds with metals like iron. The primary reaction involves the formation of an intermetallic alloy where argon atoms are interspersed within the iron matrix .
Common Reagents and Conditions: The primary reagents for synthesizing argon and iron compounds are argon gas and powdered iron. The reaction conditions include extremely high pressure (140 GPa) and high temperature (1500 K) .
Major Products: The major product of the reaction between argon and iron under extreme conditions is an intermetallic alloy composed of equal parts argon and iron .
Scientific Research Applications
Chemistry: In chemistry, the study of argon and iron compounds helps researchers understand the behavior of noble gases under extreme conditions. This knowledge can contribute to the development of new materials with unique properties.
Biology: While there are no direct applications of argon and iron compounds in biology, the study of these compounds can provide insights into the behavior of elements under conditions similar to those found in the Earth’s core.
Medicine: Currently, there are no known medical applications for argon and iron compounds. the study of these compounds can contribute to the broader understanding of material science, which may have indirect benefits for medical research.
Industry: In industry, argon is commonly used as an inert gas in welding and other high-temperature processes. The study of argon and iron compounds could potentially lead to the development of new materials with enhanced properties for industrial applications.
Mechanism of Action
The mechanism by which argon and iron form a compound involves the application of high pressure and temperature, which forces the argon atoms to interact with the iron atoms. This interaction results in the formation of an intermetallic alloy where argon atoms are interspersed within the iron matrix . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Other noble gases, such as xenon and krypton, can also form compounds with metals under extreme conditions. For example, xenon can react with iron and nickel under high pressure and temperature to form similar intermetallic alloys .
Uniqueness: The uniqueness of the argon and iron compound lies in the fact that argon is typically inert and does not form compounds under standard conditions. The ability to form a stable compound with iron under extreme conditions highlights the potential for discovering new materials with unique properties.
Conclusion
The study of argon and iron compounds is a fascinating area of research that explores the behavior of elements under extreme conditions. While there are currently no large-scale industrial applications for these compounds, ongoing research may uncover new uses and contribute to the development of advanced materials.
Properties
CAS No. |
142814-31-1 |
|---|---|
Molecular Formula |
ArFe9 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
argon;iron |
InChI |
InChI=1S/Ar.9Fe |
InChI Key |
DTYHPIGVFDJOMR-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


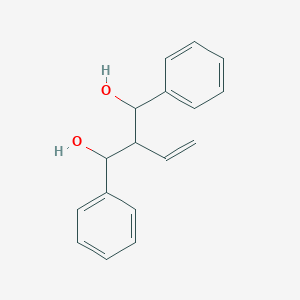

![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)

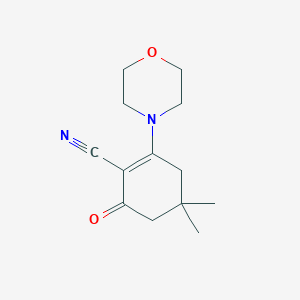
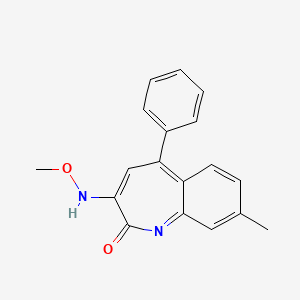
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
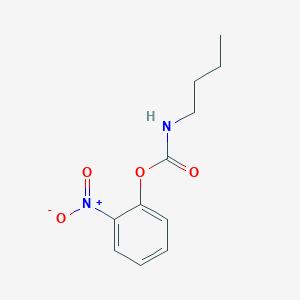
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
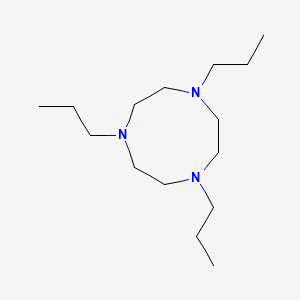
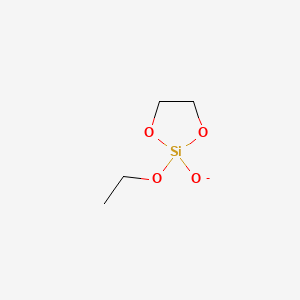
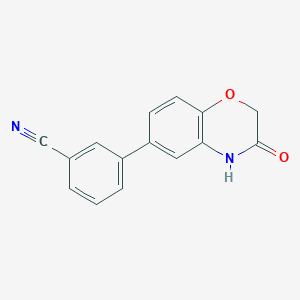
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
